molecular formula C20H17NO3 B13639091 (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Cat. No.: B13639091
M. Wt: 319.4 g/mol
InChI Key: BTBLYQKTCPHXIJ-ZDLGFXPLSA-N
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Description

The compound (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining an indole moiety with a benzofuran core, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-1H-indole-3-carbaldehyde with 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry or batch processing. These methods are optimized for large-scale production, ensuring consistent quality and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or hydroxyl groups.

Scientific Research Applications

(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one: has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers or dyes, and in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical properties and reactivity. Its combination of an indole and benzofuran moiety sets it apart from other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

(2Z)-2-[(1-ethylindol-3-yl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one

InChI

InChI=1S/C20H17NO3/c1-3-21-11-13(14-6-4-5-7-16(14)21)10-18-19(23)15-8-9-17(22)12(2)20(15)24-18/h4-11,22H,3H2,1-2H3/b18-10-

InChI Key

BTBLYQKTCPHXIJ-ZDLGFXPLSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)C4=C(O3)C(=C(C=C4)O)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)O)C

Origin of Product

United States

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